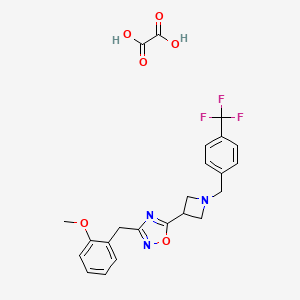
3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C23H22F3N3O6 and its molecular weight is 493.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate represents a novel structure within the oxadiazole class, which has garnered attention due to its diverse biological activities. This article synthesizes the available research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₂₁H₁₈F₃N₃O₃
- Molecular Weight : 426.34 g/mol
- CAS Number : Not specified in the search results.
The presence of the oxadiazole ring is significant due to its established pharmacological properties.
Anticancer Activity
Research has shown that oxadiazoles exhibit promising anticancer properties. In a study involving various oxadiazole derivatives, including those related to our compound, significant activity was observed against multiple cancer cell lines. For instance:
- Cell Lines Tested : Melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer.
- Notable Results : One derivative demonstrated a growth inhibition (GI) percentage of 68.89% against CCRF-CEM cells at a concentration of 10 µM .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 6h | NCI-H522 | 53.24 |
| 6h | K-562 | 47.22 |
| 6h | MOLT-4 | 43.87 |
| 6h | HL-60 | 40.30 |
The compound's potential as an anticancer agent is further supported by its ability to outperform standard treatments like imatinib in specific assays .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been well-documented. A comprehensive study highlighted their effectiveness against various microbial strains:
- Mechanism : The oxadiazole scaffold interferes with microbial cell wall synthesis and metabolic pathways.
- Activity Spectrum : Compounds containing the oxadiazole core have shown activity against both bacterial and fungal pathogens .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest potential antioxidant activity:
- Assay Used : DPPH radical scavenging assay.
- Result : One related derivative showed an IC50 value of 15.14 µM, indicating significant antioxidant capacity .
Case Studies
Recent studies have provided insights into the practical applications of these compounds in clinical settings:
-
Study on Melanoma Treatment :
- A derivative similar to our compound was tested in vivo and showed substantial tumor reduction in melanoma models.
- The mechanism involved apoptosis induction and cell cycle arrest in cancer cells.
-
Antimicrobial Resistance Study :
- Research focused on the efficacy of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further investigation into their therapeutic potential.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2.C2H2O4/c1-28-18-5-3-2-4-15(18)10-19-25-20(29-26-19)16-12-27(13-16)11-14-6-8-17(9-7-14)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPLXGOCFRSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













